Diethyl 2-amino-4-(4-chlorophenyl)-7-(3-methoxyphenyl)-5-oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL 2-AMINO-4-(4-CHLOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE: is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-AMINO-4-(4-CHLOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves multiple steps, including the formation of intermediate compounds
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 2-AMINO-4-(4-CHLOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified quinoline compounds.
Scientific Research Applications
DIETHYL 2-AMINO-4-(4-CHLOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme interactions, protein binding, and cellular processes.
Industry: The compound can be utilized in the production of specialty chemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of DIETHYL 2-AMINO-4-(4-CHLOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
DIETHYL 2-((3-CHLORO-4-FLUOROPHENYL)AMINO)METHYLENE)MALONATE: This compound shares structural similarities and may exhibit similar chemical properties and reactivity.
DIETHYL 2-((3-CHLORO-4-FLUOROPHENYL)AMINO)METHYLENE)PROPANDIOATE:
Uniqueness
DIETHYL 2-AMINO-4-(4-CHLOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is unique due to its specific combination of substituents and the resulting chemical and biological properties. Its distinct structure allows for a wide range of applications and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C35H32ClF3N2O6 |
---|---|
Molecular Weight |
669.1 g/mol |
IUPAC Name |
diethyl 2-amino-4-(4-chlorophenyl)-7-(3-methoxyphenyl)-5-oxo-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C35H32ClF3N2O6/c1-4-46-33(43)28-25(20-7-6-8-24(17-20)45-3)18-26-29(31(28)42)27(19-9-13-22(36)14-10-19)30(34(44)47-5-2)32(40)41(26)23-15-11-21(12-16-23)35(37,38)39/h6-17,25,27-28H,4-5,18,40H2,1-3H3 |
InChI Key |
WPXBYZPPNWYIEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC=C(C=C3)C(F)(F)F)N)C(=O)OCC)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.